9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine is a synthetic compound primarily known for its antimalarial properties. It is a derivative of Lumefantrine, which is used in combination with artemether for the treatment of uncomplicated malaria caused by Plasmodium falciparum. This compound has garnered interest in medicinal chemistry due to its structural modifications that may enhance its pharmacological efficacy and reduce side effects.
The compound is synthesized in laboratory settings, often derived from the parent structure of Lumefantrine through various chemical reactions involving modifications to the phenyl and methylene groups. The synthesis of such derivatives is crucial for exploring structure-activity relationships in drug development.
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine falls under the classification of antimalarial agents. It is categorized as a synthetic organic compound and belongs to the class of arylmethanol derivatives, which are known for their diverse biological activities.
The synthesis of 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine generally involves several key steps:
The reaction conditions, such as temperature, solvent choice, and reaction time, are critical for optimizing yield and purity. Analytical techniques such as thin-layer chromatography and high-performance liquid chromatography are employed to monitor the progress of the synthesis.
The molecular structure of 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine can be represented as follows:
The compound features a central lumefantrine backbone with a 4-chlorophenyl substituent at one end and a keto group at the 9-position. The methylene bridge connects these two functional groups.
Crystallographic studies may provide insights into the three-dimensional arrangement of atoms within the molecule, revealing potential sites for biological interaction and activity.
The chemical reactivity of 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine can be explored through various reactions:
Kinetic studies on these reactions can provide valuable data on reaction rates and mechanisms, contributing to a better understanding of how structural changes influence reactivity.
The mechanism of action for 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine involves several steps:
Pharmacodynamic studies and in vitro assays can quantify its effectiveness against various strains of Plasmodium falciparum, providing insights into its therapeutic potential.
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine is primarily explored for:
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine (CAS No. 53221-25-3) is a structurally defined organic compound with the systematic IUPAC name 2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one. Its molecular formula is C₂₃H₂₇Cl₂NO₂, corresponding to a molecular weight of 420.37 g/mol [3] [9]. The compound features a fluoren-9-one core modified at the 4-position by a 2-(dibutylamino)-1-hydroxyethyl substituent and halogenated at the 2- and 7-positions with chlorine atoms. This structural rearrangement eliminates the (4-chlorobenzylidene) group present in the parent lumefantrine molecule while introducing a ketone at the C9 position [2] [3].
Common synonyms include:
Table 1: Molecular Identifiers of 9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine
Property | Value |
---|---|
CAS Registry Number | 53221-25-3 |
Molecular Formula | C₂₃H₂₇Cl₂NO₂ |
Molecular Weight | 420.37 g/mol |
IUPAC Name | 2,7-dichloro-4-[2-(dibutylamino)-1-hydroxyethyl]fluoren-9-one |
InChI Key | DHSOIDFQNPRZLM-UHFFFAOYSA-N |
SMILES | CCCCN(CCCC)CC(C1=CC(=CC2=C1C3=C(C2=O)C=C(C=C3)Cl)Cl)O |
This compound is a specified degradation impurity of the antimalarial drug lumefantrine, detected in both active pharmaceutical ingredients (APIs) and finished pharmaceutical products (FPPs). It arises primarily through oxidative degradation of lumefantrine (C₃₀H₃₂Cl₃NO), involving cleavage of the C9-(4-chlorobenzylidene) group and oxidation of the resultant methylene to a ketone [4] [7].
Analytical studies using HPLC-DAD/UV-ESI/MS have identified DBK as a significant degradant in accelerated and long-term stability studies of lumefantrine-API and artemether-lumefantrine FPPs. Under stress conditions (heat, light, acidic/basic hydrolysis, oxidation), DBK levels increase, confirming its status as a specified degradation product requiring monitoring per ICH Q3A(R) guidelines. For lumefantrine (maximum daily dose = 960 mg), the identification threshold for impurities is 0.20% [4] [7].
Regulatory monographs (e.g., USP Salmous, International Pharmacopoeia) include specifications for lumefantrine-related impurities. While DBK is not yet formally listed, its detection in real-market samples of FPPs necessitates analytical control strategies. In silico toxicology assessments using Toxtree® and Derek® indicate DBK's toxicity risk profile is comparable to lumefantrine itself, supporting the need for quantitative limits [4] [7].
Table 2: Degradation Conditions and Detection of DBK in Lumefantrine Products
Stress Condition | DBK Formation Observed | Analytical Method |
---|---|---|
Thermal (60°C) | Significant | HPLC-DAD/UV-ESI/MS |
Acidic Hydrolysis (0.1M HCl) | Moderate | HPLC-DAD/UV-ESI/MS |
Basic Hydrolysis (0.1M NaOH) | Low | HPLC-DAD/UV-ESI/MS |
Oxidative (3% H₂O₂) | Significant | HPLC-DAD/UV-ESI/MS |
Photolytic (ICH Q1B) | Moderate | HPLC-DAD/UV-ESI/MS |
The discovery of DBK is intrinsically linked to the development of lumefantrine (benflumetol) under China's Project 523 (1967–1980), a government initiative to discover novel antimalarials. Lumefantrine was synthesized alongside pyronaridine and naphthoquine as part of this program [1] [9]. Initial synthetic pathways focused on Knoevenagel condensation to assemble the (4-chlorobenzylidene)-fluorene scaffold [9].
DBK emerged as an analytical finding during stability profiling of lumefantrine formulations in the early 2000s, when advanced chromatographic techniques (HPLC-MS) became routine for impurity tracking. Its structural characterization confirmed it as a degradation product rather than a synthetic intermediate. The ketone functionality in DBK distinguishes it from classical synthetic by-products, underscoring its origin in post-synthesis degradation pathways [4] [7].
Current research investigates DBK not only as an impurity but also as a potential metabolite or analytical reference standard. Its status as a specified degradant reflects evolving pharmacopeial standards requiring comprehensive impurity profiles for antimalarial combinations like artemether-lumefantrine [3] [4].
Table 3: Key Compounds from Project 523 and Related Impurities
Compound | CAS Number | Role/Status |
---|---|---|
Lumefantrine | 82186-77-4 | Antimalarial API |
9-Des[(4-chlorophenyl)methylene]-9-oxo Lumefantrine | 53221-25-3 | Specified degradation impurity |
Lumefantrine Related Compound A | - | Process-related impurity |
Lumefantrine Related Compound BA | - | Process-related impurity |
CAS No.: 3009-34-5
CAS No.: 330593-15-2
CAS No.: 13836-61-8
CAS No.: 13568-33-7
CAS No.:
CAS No.: 63745-66-4